REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-].[F:12][C:13]([F:21])([F:20])[C:14]([C:16]([F:19])([F:18])[F:17])=[O:15]>ClCCCl>[F:12][C:13]([F:21])([F:20])[C:14]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])([OH:15])[C:16]([F:19])([F:18])[F:17] |f:1.2.3.4|
|
Name
|
|
Quantity
|
94.11 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
166.02 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
166.02 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C(F)(F)F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-35 °C
|
Type
|
CUSTOM
|
Details
|
stirred at RT for a further 36 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
CUSTOM
|
Details
|
(20° C., RT)
|
Type
|
CUSTOM
|
Details
|
The reaction flask was subsequently flushed with N2
|
Type
|
ADDITION
|
Details
|
containing water
|
Type
|
CUSTOM
|
Details
|
For workup of the remaining reaction solution, 500 ml of water
|
Type
|
ADDITION
|
Details
|
were added cautiously
|
Type
|
STIRRING
|
Details
|
the mixture was stirred well
|
Type
|
CUSTOM
|
Details
|
Subsequently, the organic phase was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue crystallized out
|
Type
|
CUSTOM
|
Details
|
For purification
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
230 g (842 mmol, yield: 82.4% of theory) of a white, crystalline solid were obtained
|
Reaction Time |
36 h |
Name
|
|
Type
|
|
Smiles
|
FC(C(C(F)(F)F)(O)C1=C(C=CC=C1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |